1-{dispiro[2.1.5^{5}.3^{3}]tridecan-12-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{dispiro[2.1.5{5}.3{3}]tridecan-12-yl}methanamine is a complex organic compound characterized by its unique dispiro structure. This compound is part of the spirooxindole family, which is known for its diverse biological activities and applications in medicinal chemistry. The dispiro structure consists of two spiro-connected rings, which contribute to its rigidity and three-dimensional complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{dispiro[2.1.5{5}.3{3}]tridecan-12-yl}methanamine typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of azomethine ylides with suitable dipolarophiles. This reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{dispiro[2.1.5{5}.3{3}]tridecan-12-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-{dispiro[2.1.5{5}.3{3}]tridecan-12-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{dispiro[2.1.5{5}.3{3}]tridecan-12-yl}methanamine involves its interaction with specific molecular targets. The compound’s rigid and complex structure allows it to bind effectively to various biological targets, such as enzymes and receptors. This binding can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]
- Dispiro[indoline-3,1-cyclopentane-3,3-indolines]
Uniqueness
1-{dispiro[2.1.5{5}.3{3}]tridecan-12-yl}methanamine is unique due to its specific dispiro structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
2172249-58-8 |
---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.